Idoxuridine monohydrate is an iodinated nucleoside analogue of deoxyuridine, first synthesized in 1958 by William H. Prusoff at Yale University. It was notably the first antiviral drug approved by the United States Food and Drug Administration for topical treatment against herpes simplex keratitis, a viral infection affecting the eyes. This compound exhibits significant antiviral properties by inhibiting viral DNA synthesis, making it a crucial agent in the management of certain viral infections.
Idoxuridine monohydrate is classified as a small molecule and belongs to the group of organic compounds known as pyrimidine 2'-deoxyribonucleosides. Its chemical formula is , with a molecular weight of approximately 372.11 g/mol. The compound is recognized under several synonyms, including 5-iodo-2'-deoxyuridine and 1-beta-D-2'-deoxyribofuranosyl-5-iodouracil .
The synthesis of idoxuridine monohydrate primarily involves the iodination of deoxyuridine. The general steps include:
Idoxuridine monohydrate has a complex molecular structure characterized by several functional groups:
The structure features a pyrimidine ring substituted with an iodine atom, which is crucial for its antiviral activity.
Idoxuridine monohydrate can undergo various chemical reactions:
The specific conditions and reagents used will determine the major products formed during these reactions .
Idoxuridine functions as an antiviral agent by mimicking thymidine, allowing it to be incorporated into viral DNA during replication. This incorporation disrupts normal DNA synthesis by inhibiting thymidylate phosphorylase and viral DNA polymerases, leading to the production of defective viral DNA that cannot effectively replicate or infect host cells .
These properties influence its solubility, stability, and reactivity in biological systems.
Idoxuridine monohydrate has diverse applications across various fields:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2